2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine
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Overview
Description
2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine is a complex organic compound with a unique spirocyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its spirocyclic framework, which includes a sulfonyl group and an amine group, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis modules can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted amines .
Scientific Research Applications
2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure provides stability and enhances the binding affinity of the compound .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with similar structural features but lacking the sulfonyl group.
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane: A derivative with additional functional groups that enhance its biological activity.
Uniqueness
2-{1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonyl}ethan-1-amine is unique due to its combination of a spirocyclic structure and a sulfonyl group. This combination provides a balance of stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H18N2O4S |
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Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethanamine |
InChI |
InChI=1S/C9H18N2O4S/c10-3-8-16(12,13)11-4-1-9(2-5-11)14-6-7-15-9/h1-8,10H2 |
InChI Key |
JCTGGCYNWBRLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)CCN |
Origin of Product |
United States |
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